molecular formula C17H25N3O2 B2985436 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705039-16-2

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2985436
CAS No.: 1705039-16-2
M. Wt: 303.406
InChI Key: YEUSQPBDWRTGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of flexible ureas, closely related to the structure of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, was synthesized to assess their antiacetylcholinesterase activity. By optimizing the spacer length and introducing conformational flexibility, compounds with high inhibitory activities were developed. This study illustrates the compound's potential in medicinal chemistry, specifically targeting enzyme inhibition for therapeutic purposes (Vidaluc et al., 1995).

Cyclization Reactions for Heterocyclic Synthesis

Cyclization reactions involving 2-(β-styryl)benzylamines, including structures resembling this compound, led to the synthesis of 3-amino-5-phenyl-1H-2-benzazepines. This process highlights the compound's role in the generation of complex heterocycles, underscoring its utility in the synthesis of novel organic molecules with potential pharmacological applications (Gast et al., 1977).

Carbocyclic Analogs of Nucleosides Synthesis

Research into the synthesis of carbocyclic analogs of uridine and 2′-deoxyuridine using urea derivatives, similar to the structure of interest, demonstrates the compound's application in nucleoside analog synthesis. This work contributes to the development of therapeutic agents, particularly in antiviral and anticancer drug discovery (Shealy & O'dell, 1976).

Metal Chelating Effects and Enzyme Inhibition

Urea derivatives, akin to this compound, have been synthesized and evaluated for their metal chelating effects and inhibition profiles against key enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are critical in understanding the compound's potential therapeutic effects and its role in treating neurodegenerative diseases (Sujayev et al., 2016).

Potent PI3 Kinase Inhibitor Metabolite Synthesis

The synthesis of an active metabolite of a potent PI3 kinase inhibitor, which shares structural similarities with this compound, showcases the compound's relevance in the development of cancer therapeutics. This research underscores the utility of such compounds in synthesizing active metabolites that can significantly impact cancer treatment strategies (Chen et al., 2010).

Properties

IUPAC Name

1-cyclopentyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-7,10,14,16,21H,2-5,8-9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSQPBDWRTGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.